1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde is a compound of significant interest in the field of organic chemistry. It features a pyrazole ring substituted with a difluoroethyl group and an iodine atom, along with an aldehyde functional group. This unique structure imparts the compound with distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method includes the difluoromethylation of pyrazole derivatives, followed by iodination and subsequent formylation to introduce the aldehyde group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids
Common reagents and conditions used in these reactions include transition metal catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde exerts its effects is primarily through its interactions with molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to modulate the activity of enzymes and receptors. The iodine atom and aldehyde group also contribute to its reactivity and binding affinity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one: Features a bromine atom instead of iodine and lacks the aldehyde group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Contains a difluoromethyl group but lacks the iodine and aldehyde functionalities.
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds have a trifluoroethylidene group and different core structures.
The presence of both the difluoroethyl and iodine groups, along with the aldehyde functionality, makes this compound a versatile and valuable compound for various applications.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-iodopyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2IN2O/c7-5(8)2-11-6(9)1-4(3-12)10-11/h1,3,5H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFLKHRPZDGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C=O)CC(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.